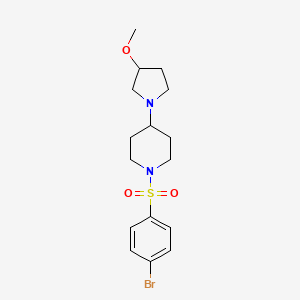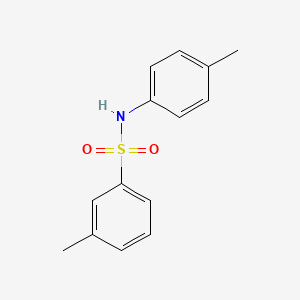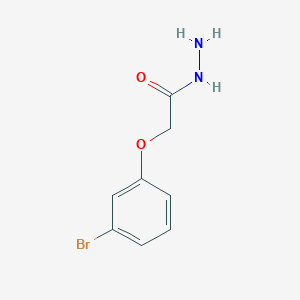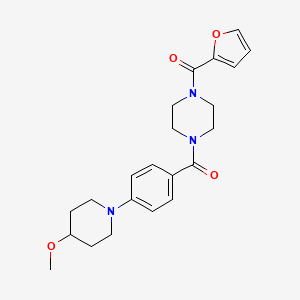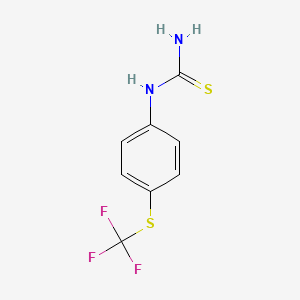![molecular formula C18H23ClN4O3S2 B2604999 (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1219410-92-0](/img/structure/B2604999.png)
(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule, respectively . The IR spectrum provides information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various spectroscopic techniques. The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule, respectively . The IR spectrum provides information about the functional groups present in the molecule .Scientific Research Applications
Antimicrobial Activity
The thiazole ring in this compound contributes to its antimicrobial potential. Researchers have explored its effectiveness against bacteria, fungi, and other pathogens. For instance, sulfathiazole, a well-known antimicrobial drug, contains a thiazole ring. Investigating the compound’s antibacterial and antifungal properties could lead to novel therapeutic agents .
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown promise as antitumor and cytotoxic agents. Researchers synthesized related compounds and evaluated their effects on human tumor cell lines. One compound demonstrated potent activity against prostate cancer cells .
COX-1 Inhibition
The compound’s N-(benzo[d]thiazol-2-yl) moiety could interact with cyclooxygenase-1 (COX-1), an enzyme involved in inflammation. While its COX-1 inhibitory activity is weaker than established drugs like indomethacin, further optimization may enhance its potential .
Mechanism of Action
Target of Action
The primary targets of (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .
Mode of Action
(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin, which are involved in inflammation and pain signaling .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of eicosanoids, a group of signaling molecules that includes thromboxane, prostaglandins, and prostacyclin . By inhibiting COX enzymes, (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone reduces the production of these signaling molecules, thereby affecting the downstream effects of inflammation and pain signaling .
Pharmacokinetics
Thiazole derivatives, which include this compound, are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone’s action include a reduction in the production of thromboxane, prostaglandins, and prostacyclin . This leads to a decrease in inflammation and pain signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound. Additionally, the presence of other substances, such as proteins or lipids, can also influence the compound’s interaction with its targets .
properties
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpyrrolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O3S2/c1-12-5-6-13(19)16-15(12)20-18(27-16)22-10-8-21(9-11-22)17(24)14-4-3-7-23(14)28(2,25)26/h5-6,14H,3-4,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSDVFIZZSGKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

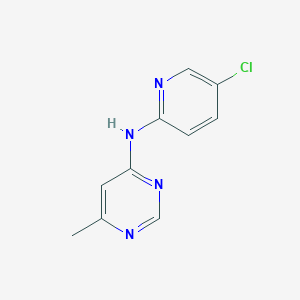
![2-Chloro-1-[4-(2-methoxyphenyl)-7-methyl-1,4-diazepan-1-yl]ethanone](/img/structure/B2604918.png)


![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-methylpiperidine-3-carboxamide](/img/structure/B2604925.png)



![2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2604932.png)
